

# Unveiling JBIR-15: A Technical Guide to its Discovery and Initial Characterization

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: JBIR-15

Cat. No.: B608171

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, isolation, and initial characterization of **JBIR-15**, a novel aspochracin derivative. The document details the experimental protocols utilized in its initial study, presents quantitative data in a structured format, and visualizes the key experimental workflows.

## Discovery and Initial Identification

**JBIR-15** was first isolated during a chemical screening program aimed at identifying novel metabolites from marine-derived microorganisms.<sup>[1][2]</sup> The producing organism was identified as the fungus *Aspergillus sclerotiorum* Huber Sp080903f04, which was isolated from a marine sponge of the genus *Mycale*.<sup>[1]</sup> The discovery was facilitated by monitoring the culture broth of the fungus using Liquid Chromatography-Mass Spectrometry (LC-MS).<sup>[1][2]</sup>

Initial analysis of the High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) data determined the molecular formula of **JBIR-15** to be C<sub>22</sub>H<sub>34</sub>N<sub>4</sub>O<sub>4</sub>.<sup>[1]</sup> This finding, along with further spectroscopic analysis, suggested that **JBIR-15** was a new derivative of aspochracin.<sup>[1][3]</sup>

## Physicochemical and Spectroscopic Data

The initial characterization of **JBIR-15** involved a comprehensive analysis of its physicochemical and spectroscopic properties. The collected data confirmed its identity as a

novel compound.

Property	Value	Reference
Molecular Formula	C22H34N4O4	[1]
Molecular Weight	418.53 g/mol	
Appearance	Amorphous powder	[1]
Optical Rotation	[ $\alpha$ ]D23 -76.0 (c 1.0, MeOH)	[1]
UV (MeOH) $\lambda_{\text{max}}$ (log $\epsilon$ )	206 (4.23), 268 (4.45) nm	[1]
IR (KBr) $\nu_{\text{max}}$	3300, 2960, 1640, 1530, 1450, 1380, 1260 cm <sup>-1</sup>	[1]
HR-ESI-MS (m/z)	Found: 419.2661 [M+H] <sup>+</sup> , Calcd: 419.2658	[1]

## NMR Spectroscopic Data

The structure of **JBIR-15** was elucidated through extensive Nuclear Magnetic Resonance (NMR) spectroscopy, including <sup>1</sup>H and <sup>13</sup>C NMR, as well as 2D NMR experiments like HSQC, HMBC, and DQF-COSY.[1] The data revealed that **JBIR-15** is N-demethyl aspochracin at the alanyl residue.[1][2]

Table 1: <sup>1</sup>H and <sup>13</sup>C NMR Data for **JBIR-15** in CDCl<sub>3</sub> (500 MHz for <sup>1</sup>H, 125 MHz for <sup>13</sup>C)[1]

Position	$\delta C$ (ppm)	$\delta H$ (ppm, J in Hz)
2	131.0	6.20 (dd, 15.0, 10.0)
3	128.9	7.28 (dd, 15.0, 10.0)
4	130.3	6.13 (dd, 15.0, 10.0)
5	142.5	6.58 (dd, 15.0, 10.0)
6	118.9	5.80 (d, 15.0)
7	145.1	7.30 (m)
8	17.9	1.88 (s)
9	166.8	
10	171.4	
11	51.5	
12	29.7	1.70 (m), 1.95 (m)
13	22.8	1.60 (m)
14	38.9	3.20 (m)
Ala- $\alpha$	50.1	4.19 (q, 7.0)
Ala- $\beta$	18.5	1.45 (d, 7.0)
N-Me-Val- $\alpha$	58.5	4.15 (d, 9.0)
N-Me-Val- $\beta$	31.0	2.20 (m)
N-Me-Val- $\gamma$	19.8	1.00 (d, 6.5)
N-Me-Val- $\gamma'$	18.9	0.95 (d, 6.5)
N-Me	30.1	2.96 (s)

## Experimental Protocols

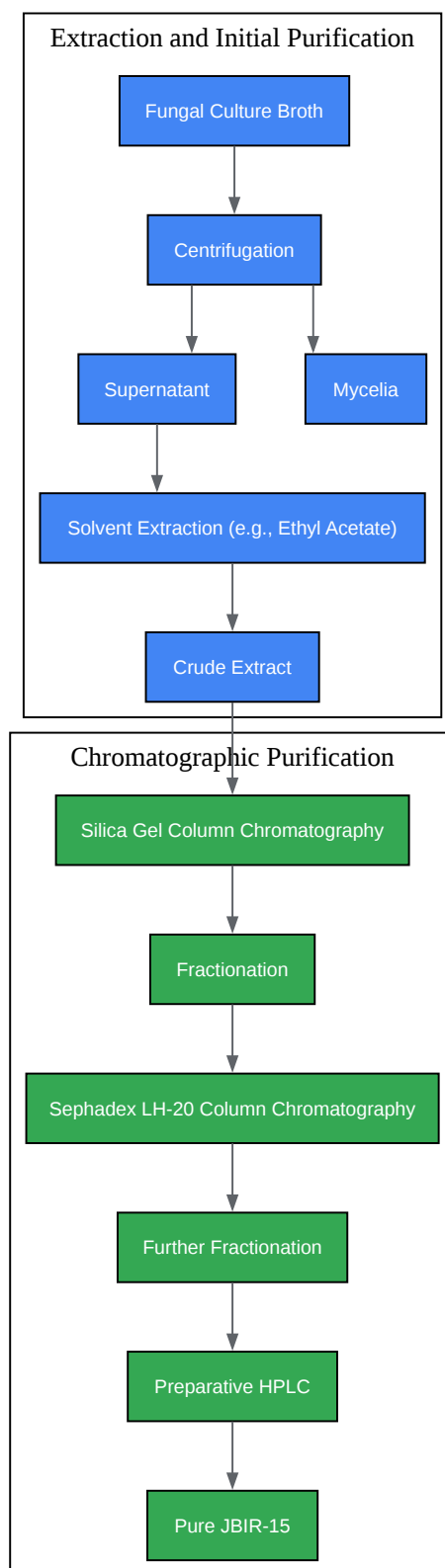
This section provides a detailed description of the methodologies employed in the discovery and initial characterization of **JBIR-15**.

## Fungal Strain and Cultivation

- Organism: *Aspergillus sclerotiorum* Huber Sp080903f04, isolated from a marine sponge of the genus *Mycale*.<sup>[1]</sup>
- Culture Medium: The fungus was cultured in a suitable liquid medium to promote the production of secondary metabolites. While the exact composition was not detailed in the primary publication, a typical medium for *Aspergillus* species for secondary metabolite production includes a carbon source (e.g., glucose, maltose), a nitrogen source (e.g., yeast extract, peptone), and mineral salts.
- Fermentation: The fungus was cultivated in large-scale liquid fermentation under controlled conditions of temperature, agitation, and aeration to generate sufficient biomass and secondary metabolites for isolation.

## Extraction and Isolation of JBIR-15

The following workflow outlines the extraction and purification process for **JBIR-15** from the fungal culture.



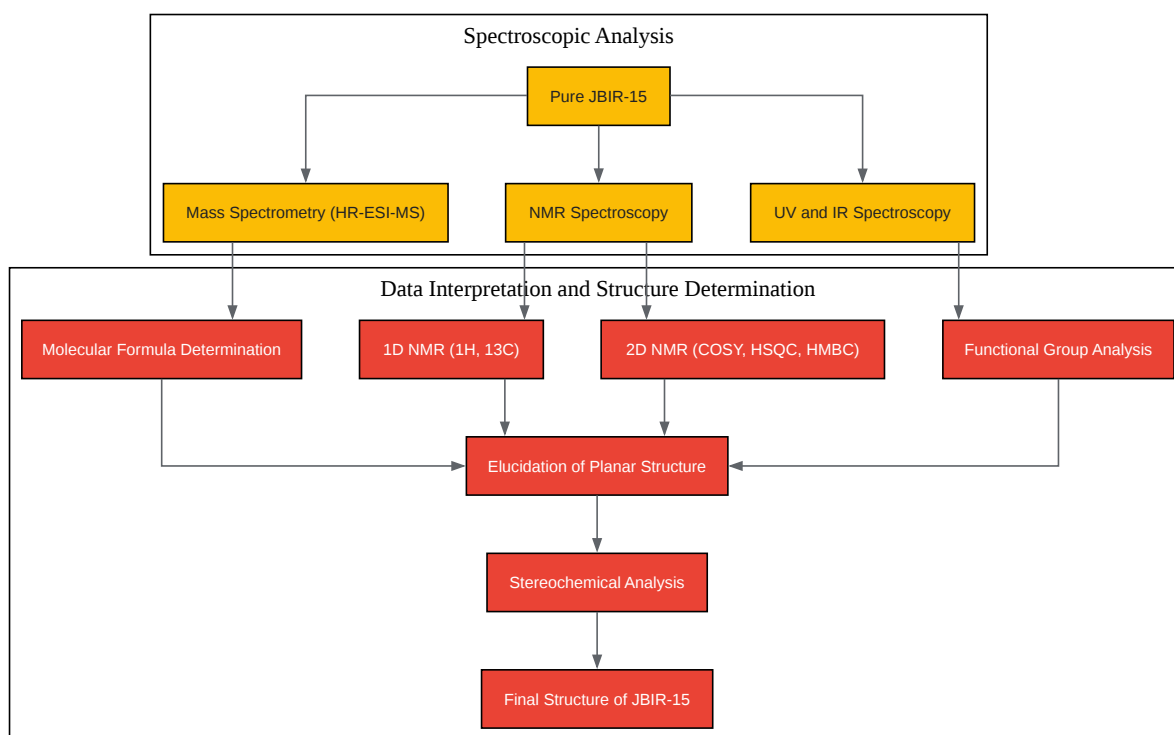
[Click to download full resolution via product page](#)

**Figure 1:** Extraction and Isolation Workflow for **JBIR-15**.

- Harvesting: The fungal culture was harvested, and the mycelia were separated from the culture broth by centrifugation.[\[1\]](#)
- Extraction: The supernatant (culture broth) was extracted with an organic solvent such as ethyl acetate to partition the secondary metabolites into the organic phase.[\[1\]](#)
- Concentration: The organic extract was concentrated under reduced pressure to yield a crude extract.
- Chromatography: The crude extract was subjected to a series of chromatographic techniques for purification. This typically involves:
  - Silica Gel Column Chromatography: The crude extract was first fractionated on a silica gel column using a gradient of solvents with increasing polarity.
  - Size-Exclusion Chromatography: Fractions containing **JBIR-15** were further purified using a Sephadex LH-20 column.
  - High-Performance Liquid Chromatography (HPLC): Final purification was achieved by preparative reverse-phase HPLC to yield pure **JBIR-15**.[\[1\]](#)

## Structure Elucidation

The chemical structure of **JBIR-15** was determined using a combination of spectroscopic methods.



[Click to download full resolution via product page](#)

**Figure 2:** Workflow for the Structural Elucidation of **JBIR-15**.

- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the exact mass and molecular formula of the compound.[1]
- NMR Spectroscopy: A suite of NMR experiments was conducted to determine the connectivity of atoms within the molecule.

- 1D NMR ( $^1\text{H}$  and  $^{13}\text{C}$ ): Provided information about the types and number of protons and carbons.[1]
- 2D NMR (COSY, HSQC, HMBC): Established the correlations between protons and carbons, allowing for the assembly of the molecular structure.[1]
- UV and IR Spectroscopy: Provided information about the presence of chromophores and functional groups within the molecule.[1]

## Cytotoxicity Assay

The initial biological characterization of **JBIR-15** included an assessment of its cytotoxic effects.

- Cell Line: The specific cell line used for the cytotoxicity assay was not detailed in the initial report.
- Methodology: A standard cytotoxicity assay, likely a colorimetric assay such as the MTT or XTT assay, was performed. In this type of assay, cells are incubated with varying concentrations of the test compound for a specified period (e.g., 48 hours). The viability of the cells is then determined by measuring a metabolic activity, which is proportional to the number of living cells.
- Results: **JBIR-15**, along with aspochracin, did not exhibit any cytotoxic effects at a concentration of 50  $\mu\text{g/ml}$  after 48 hours of incubation.[1] This suggests that **JBIR-15** has low toxicity to the tested mammalian cells under these conditions.

## Biological Activity and Future Directions

The initial characterization of **JBIR-15** did not explore its biological activities in depth. The lack of cytotoxicity at the tested concentration suggests that it may not be a potent anticancer agent, but it does not preclude other biological activities. The biological activity of **JBIR-15** is largely unexplored.[4]

Future research on **JBIR-15** could focus on:

- Screening for a wider range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and enzyme inhibitory effects.



- Elucidation of its mechanism of action if any significant biological activity is identified.
- Total synthesis of **JBIR-15** and its analogs to enable further structure-activity relationship (SAR) studies.
- Investigation of its biosynthetic pathway in *Aspergillus sclerotiorum*.

## Conclusion

**JBIR-15** is a novel aspochracin derivative isolated from the marine sponge-derived fungus *Aspergillus sclerotiorum*. Its structure has been elucidated through comprehensive spectroscopic analysis. Initial cytotoxicity screening indicated a lack of significant toxicity. The detailed experimental protocols and characterization data presented in this guide provide a solid foundation for future research into the potential therapeutic applications of this natural product. Further investigation into its biological activities is warranted to fully understand its potential in drug discovery and development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [hub.tmu.edu.tw](http://hub.tmu.edu.tw) [[hub.tmu.edu.tw](http://hub.tmu.edu.tw)]
- 2. [chromatographyonline.com](http://chromatographyonline.com) [[chromatographyonline.com](http://chromatographyonline.com)]
- 3. [researchgate.net](http://researchgate.net) [[researchgate.net](http://researchgate.net)]
- 4. Cytotoxicity of Plant Extracts: A Scientific Inquiry into Cell Line Responses and Methodological Considerations [[plantextractwholesale.com](http://plantextractwholesale.com)]
- To cite this document: BenchChem. [Unveiling JBIR-15: A Technical Guide to its Discovery and Initial Characterization]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b608171#jbir-15-discovery-and-initial-characterization>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)